2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione
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Overview
Description
2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form the desired compound . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. It acts as an electron-withdrawing building block, influencing the electronic properties of the molecules it interacts with . This can affect various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar in structure but with different substituents, leading to variations in properties and applications.
Isoquinoline-1,3-dione derivatives: These compounds share the isoquinoline core but differ in their substituents and functional groups.
Uniqueness
2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione is unique due to its specific substituents, which confer distinct electronic and steric properties. These unique properties make it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
2-(2-methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15-5-2-3-8-19(15)26-22(27)17-7-4-6-16-20(25-13-11-24-12-14-25)10-9-18(21(16)17)23(26)28/h2-10,24H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHPZTKZCOHZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)N5CCNCC5)C=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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